(R)-2-Ethylpiperidin-4-one hydrochloride
CAS No.:
Cat. No.: VC13759693
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | (2R)-2-ethylpiperidin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | DBIOVBYLTPWVSW-FYZOBXCZSA-N |
| Isomeric SMILES | CC[C@@H]1CC(=O)CCN1.Cl |
| SMILES | CCC1CC(=O)CCN1.Cl |
| Canonical SMILES | CCC1CC(=O)CCN1.Cl |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-ethylpiperidin-4-one; hydrochloride |
| SMILES | CC[C@@H]1CC(=O)CCN1.Cl |
| InChI Key | DBIOVBYLTPWVSW-FYZOBXCZSA-N |
| PubChem CID | 124222701 |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt form |
The compound’s stereochemistry is critical, as the (R)-configuration at C2 influences its interactions with biological targets .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of (R)-2-ethylpiperidin-4-one hydrochloride typically involves asymmetric methodologies to establish the chiral center. Key approaches include:
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Asymmetric Hydrogenation: Enantioselective reduction of pyridine precursors using chiral catalysts (e.g., Rhodium complexes with ferrocene ligands) .
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Chiral Pool Synthesis: Derivatization of naturally occurring chiral building blocks, though specific pathways for this compound remain undocumented in public literature .
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Aza-Michael Addition: Double aza-Michael reactions using divinyl ketones and amines, a method validated for analogous 4-piperidones .
For example, Poeschl et al. demonstrated that divinyl ketones undergo cyclization with chiral amines to yield 2-substituted 4-piperidones, which can be protonated to form hydrochloride salts .
Applications in Drug Development
Intermediate for Chiral Pharmaceuticals
The compound’s stereocenter makes it a valuable precursor for:
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Donepezil Analogues: Modifications at C2 improve acetylcholinesterase inhibition .
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Janus Kinase Inhibitors: Piperidine motifs are critical in drugs like tofacitinib .
Proteasome Inhibitors
Recent studies highlight 4-piperidone derivatives as proteasome inhibitors, with potential for treating multiple myeloma .
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